molecular formula C10H16N2O2 B6143182 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 757192-65-7

1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6143182
CAS No.: 757192-65-7
M. Wt: 196.25 g/mol
InChI Key: KZXCFFUWVIAYNJ-UHFFFAOYSA-N
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Description

1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative of significant interest in medicinal chemistry as a privileged scaffold for drug discovery . This compound features a central spiro architecture where a hydantoin (imidazolidine-2,4-dione) ring and a cyclohexane ring are fused at a single carbon atom, with methyl substituents at the N-1 and C-8 positions . The spirocyclic framework creates a rigid, three-dimensional structure that is highly functionalized for further synthetic transformations . As a member of the spirohydantoin class, this compound serves as a key synthetic intermediate for developing bioactive molecules. Spirohydantoin scaffolds are investigated across multiple therapeutic areas, including as anticonvulsant agents and for antiproliferative evaluation against various cancer cell lines . The incorporation of bulky lipophilic carbocyclic rings, like the dimethyl-substituted cyclohexane in this compound, is a recognized strategy in the development of molecules with potential pharmacological activity . The mechanism of action for bioactive hydantoins can vary widely but often involves interactions with central nervous system targets, as seen in phenytoin, or inhibition of specific pathways in cancer cell proliferation . This product is intended for research applications as a chemical building block or reference standard in pharmaceutical development and biological screening. It is supplied For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-3-5-10(6-4-7)8(13)11-9(14)12(10)2/h7H,3-6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXCFFUWVIAYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235525
Record name 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757192-65-7
Record name 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757192-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,8 Dimethyl 1,3 Diazaspiro 4.5 Decane 2,4 Dione and Analogues

Established Synthetic Routes to Spiro[4.5]decane-2,4-diones

The construction of the spiro[4.5]decane-2,4-dione scaffold can be achieved through several reliable and well-documented synthetic pathways. These methods often involve the formation of a hydantoin (B18101) ring spiro-fused to a cyclohexane (B81311) ring.

Multi-component Reaction Strategies for Spirohydantoin Construction (e.g., Bucherer-Berg Reaction and Variants)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. The Bucherer-Berg reaction is a classic and widely used MCR for the synthesis of hydantoins from ketones or aldehydes.

In the context of spiro[4.5]decane-2,4-diones, the Bucherer-Berg reaction typically involves the reaction of cyclohexanone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. This one-pot synthesis proceeds through the in situ formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the spirohydantoin product. The reaction is often carried out in a sealed vessel under elevated temperature and pressure.

Variants of the Bucherer-Berg reaction may utilize different sources of cyanide and ammonia, as well as modified reaction conditions to improve yields and accommodate a wider range of substrates. For instance, the use of pre-formed cyanohydrins or α-amino nitriles can also lead to the formation of hydantoins under similar reaction conditions.

Table 1: Key Features of the Bucherer-Berg Reaction for Spirohydantoin Synthesis
ParameterDescription
ReactantsKetone (e.g., cyclohexanone), cyanide source (e.g., KCN, NaCN), ammonia source (e.g., (NH4)2CO3)
Key IntermediatesCyanohydrin, α-aminonitrile
Product5,5-disubstituted hydantoin (spirohydantoin)
Reaction TypeMulti-component, one-pot synthesis

Alpha-Amino Nitrile Formation as Key Intermediates (e.g., Strecker Synthesis)

The Strecker synthesis is another fundamental multi-component reaction that provides access to α-amino acids and their derivatives, including the α-amino nitrile intermediates crucial for hydantoin synthesis. The reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.

In the synthesis of spiro[4.5]decane-2,4-diones, the Strecker reaction of cyclohexanone with ammonia and cyanide yields 1-aminocyclohexanecarbonitrile. This α-amino nitrile is a key building block that can be isolated or generated in situ and then converted to the corresponding spirohydantoin. The formation of the α-amino nitrile proceeds through the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine carbon.

The versatility of the Strecker synthesis allows for the use of primary or secondary amines in place of ammonia, leading to N-substituted α-amino nitriles. This modification is particularly relevant for the synthesis of compounds like 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, where a methyl group is present on one of the nitrogen atoms of the hydantoin ring.

Cyclization Processes for Spirocyclic Framework Formation (e.g., Sodium Hydride-Mediated)

Once the α-amino nitrile or a related precursor is obtained, a cyclization step is necessary to form the hydantoin ring and complete the spirocyclic framework. Various reagents and conditions can be employed for this transformation.

A common method involves the reaction of the α-amino nitrile with a source of isocyanate or a related electrophile to form an N-carbamoyl-α-amino nitrile or a similar intermediate. This intermediate can then undergo intramolecular cyclization to form the hydantoin ring.

Alternatively, a powerful and frequently used method for the cyclization of ureido derivatives, which can be formed from α-amino nitriles, is mediation by a strong base such as sodium hydride (NaH). In a suitable aprotic solvent like dimethylformamide (DMF), sodium hydride deprotonates the ureido nitrogen, initiating an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the hydantoin ring after acidic workup. This method has been successfully applied in the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones.

Organocatalytic Approaches to Cyclic Imide Synthesis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. While traditionally the synthesis of cyclic imides, including hydantoins, has relied on more classical methods, organocatalytic approaches are gaining attention.

For the synthesis of cyclic imides in general, organocatalysts can be employed to activate the substrates and facilitate the key bond-forming reactions. For instance, certain organic bases can catalyze the amidation and subsequent cyclization of dicarboxylic acid derivatives with amines. One notable example is the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze the synthesis of cyclic imides through an amidation–cyclization–elimination cascade. acs.org While direct applications to spirohydantoin synthesis are still developing, these organocatalytic methods represent a promising and more sustainable future direction for the synthesis of these important heterocyclic compounds.

Targeted Synthesis of this compound via Multi-step Sequences

A potential multi-step sequence could commence with the synthesis of an N-methylated piperidinone derivative, which would serve as the precursor for the spirocyclic core. The introduction of the second methyl group on the hydantoin ring can be achieved at a later stage.

A hypothetical synthetic pathway could involve the following key steps:

Preparation of an N-methylated cyclohexanone derivative: This could be achieved through standard N-alkylation of a suitable aminocyclohexanone precursor.

Formation of the α-amino nitrile: A Strecker-type reaction on the N-methylated cyclohexanone derivative using an appropriate amine and cyanide source would yield the corresponding α-amino nitrile.

Hydantoin ring formation: The resulting α-amino nitrile could then be reacted with an isocyanate, followed by acid-catalyzed cyclization to form the spirohydantoin ring.

N-methylation of the hydantoin: The final step would involve the selective methylation of the remaining NH group of the hydantoin ring. This can typically be achieved using a methylating agent such as methyl iodide in the presence of a suitable base.

The synthesis of N-1', N-3'-disubstituted spirohydantoins has been reported, demonstrating the feasibility of introducing substituents at both nitrogen atoms of the hydantoin ring. acs.org These approaches often involve the reaction of α-amino nitriles with a diverse set of isocyanates, followed by cyclization.

Table 2: Plausible Multi-step Synthetic Approach for this compound
StepTransformationKey Reagents and Conditions
1Formation of N-methylated cyclohexanone derivativeAminocyclohexanone, methylating agent (e.g., CH3I), base
2Strecker synthesisN-methylated cyclohexanone, amine, cyanide source (e.g., TMSCN or KCN)
3Hydantoin ring formationα-amino nitrile, isocyanate, acid catalyst
4N-methylationSpirohydantoin, methylating agent (e.g., CH3I), base

Green Chemistry Principles and Sustainable Approaches in Spiro[4.5]decane-2,4-dione Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical synthesis to minimize environmental impact and enhance sustainability. The synthesis of spiro[4.5]decane-2,4-diones and their analogues can benefit significantly from the application of these principles.

Key areas where green chemistry can be applied include:

Atom Economy: Multi-component reactions, such as the Bucherer-Berg and Strecker syntheses, are inherently atom-economical as they incorporate the majority of the atoms from the reactants into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives such as water, ethanol, or ionic liquids. Additionally, replacing toxic reagents like alkali metal cyanides with less hazardous alternatives, where possible, is a key goal.

Energy Efficiency: The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and energy consumption. Microwave-assisted organic synthesis has been successfully applied to the preparation of various heterocyclic compounds, including cyclic imides.

Catalysis: The development of catalytic methods, particularly using organocatalysts or non-toxic metal catalysts, can replace the need for stoichiometric reagents, reducing waste and improving efficiency. Photocatalysis is another emerging green technology that can enable novel and more sustainable synthetic transformations.

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, future research may focus on the use of bio-based starting materials derived from renewable resources to replace petroleum-based precursors.

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally friendly and economically viable.

Stereoselective and Stereospecific Methodologies for Spirocyclic Construction

The construction of the spirocyclic core of this compound and related spirohydantoins often requires precise control of stereochemistry, leading to the development of various stereoselective and stereospecific methodologies. These methods are crucial for isolating specific stereoisomers, which can exhibit distinct biological activities.

One prominent stereospecific approach is the Bucherer–Bergs reaction, a multicomponent synthesis that utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form hydantoins. mdpi.com When cyclic ketones such as 4-tert-butylcyclohexanone are used, the reaction can yield spirohydantoins with a high degree of stereoselectivity. The reaction is thermodynamically controlled, resulting in the predominant formation of the isomer where the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position. mdpi.com For instance, the reaction with 4-tert-butylcyclohexanone primarily yields the α-isomer over the β-isomer. mdpi.com

Another powerful strategy involves the [3+2] cycloaddition of cyclopropylamines with olefins, which has been achieved through the integration of photocatalysis and organocatalysis. This method allows for the synthesis of 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com The reaction proceeds under mild, metal-free conditions and demonstrates high atom economy, aligning with the principles of green chemistry. mdpi.com This approach has been successfully applied to synthesize various spirocyclic compounds, including spiro[4.4], [4.5], and [4.6] systems. mdpi.com

Furthermore, diastereoselective syntheses have been developed utilizing synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This method produces 2-amino-spiro[4.5]decane-6-ones in good yields and with excellent diastereoselectivity. mdpi.com Mechanistic studies suggest the reaction proceeds through an intermediate formed between the N-cyclopropylaniline and a chiral phosphoric acid catalyst. mdpi.com

The table below summarizes key stereoselective methods for constructing spiro[4.5]decane systems.

Method Reactants Key Features Stereoselectivity
Bucherer–Bergs ReactionCyclic Ketone (e.g., 4-tert-butylcyclohexanone), KCN, (NH₄)₂CO₃Multicomponent, thermodynamically controlledPredominantly one isomer (e.g., α-isomer) mdpi.com
[3+2] Cycloaddition2-methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilinesPhotocatalyst-free, metal-free, high atom economyHigh diastereoselectivity (up to 99:1) mdpi.com
Formal [3+1] CycloadditionCyclopropanone surrogates, unstabilized sulfoxonium ylidesComplete regio- and stereospecificity with chiral substratesLeads to optically active products nih.govnih.govresearchgate.net

Divergent Synthetic Strategies for Functionalized Spiro[4.5]decane-2,4-dione Derivatives

Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate, which is particularly valuable for exploring structure-activity relationships in drug discovery. For spiro[4.5]decane-2,4-dione derivatives, several divergent strategies have been established to introduce functional diversity.

A common approach begins with the synthesis of a core spirohydantoin scaffold, which can then be subjected to various functionalization reactions. For example, starting from spirohydantoins like 2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione, alkylation at the N-1 position can be achieved using alkylating agents such as 1,4-dibromobutane or 1,5-dibromopentane in the presence of a base like potassium carbonate. mdpi.com This allows for the introduction of a reactive handle (a terminal bromide) which can be further elaborated. The resulting bromoalkyl-spirohydantoin can then be reacted with various nucleophiles, such as substituted piperazines, to yield a diverse set of final compounds. mdpi.com

Another strategy involves the [3+2] dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. nih.govbeilstein-journals.org This method allows for the fusion of a second heterocyclic ring (a 1,2,4-oxadiazoline) at the spiro center. By varying the substituents on the 5-iminohydantoin and the nitrile oxide, a wide range of functionalized spiro-compounds can be accessed chemo- and regioselectively. nih.govbeilstein-journals.org The 5-iminohydantoin precursors are themselves synthesized from N,N'-disubstituted ureas and oxalyl chloride, followed by an aza-Wittig reaction, providing multiple points for introducing diversity. nih.govbeilstein-journals.org

The development of novel chemotypes for specific biological targets also drives the synthesis of functionalized derivatives. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel agonist chemotype for the δ opioid receptor. nih.gov The synthesis of these analogues allows for the exploration of this chemical space to optimize potency and selectivity.

The following table outlines divergent pathways for the functionalization of the spiro[4.5]decane-2,4-dione core.

Core Scaffold Functionalization Reaction Reagents Resulting Derivatives
SpirohydantoinN-1 Alkylation followed by Nucleophilic Substitution1. Alkyl dihalide (e.g., 1,4-dibromobutane), K₂CO₃2. Nucleophile (e.g., 4-acetylphenylpiperazine)N-1 substituted spirohydantoins with diverse side chains mdpi.com
5-Iminohydantoin[3+2] Dipolar CycloadditionNitrile OxidesSpiro-fused hydantoin-1,2,4-oxadiazolines nih.govbeilstein-journals.org
2,8-diazaspiro[4.5]decan-1-oneAmide Bond Formation / SubstitutionVarious acyl chlorides or alkyl halidesN-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1,8 Dimethyl 1,3 Diazaspiro 4.5 Decane 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Assignments and Interpretation of Chemical Shift Alterations

To characterize 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, one would acquire ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, distinct signals would be expected for the two methyl groups (N1-CH₃ and C8-CH₃) and the protons on the cyclohexane (B81311) ring. The chemical shifts (δ) would be influenced by the electronic environment; for instance, the N-methyl protons would likely appear at a different shift than the C-methyl protons. The integration of these signals would correspond to the number of protons (e.g., 3H for each methyl group).

In the ¹³C NMR spectrum, unique resonances would be observed for each carbon atom. Key signals would include those for the two carbonyl carbons (C2 and C4) of the hydantoin (B18101) ring, the spiro carbon (C5), the carbons of the cyclohexane ring, and the two methyl carbons. The chemical shifts would provide critical information about the functional groups and hybridization of each carbon atom.

Application of 2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignment of signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity across the entire molecule, for example, by correlating the N1-methyl protons to the C2 and C5 carbons, and the C8-methyl protons to the C8, C7, and C9 carbons of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal spatial relationships between the methyl groups and specific protons on the cyclohexane ring.

Detailed Conformational Analysis through NMR Anisotropy Effects

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents could be investigated using NMR. The coupling constants (J-values) between adjacent protons on the cyclohexane ring, obtained from high-resolution ¹H NMR spectra, would provide information about the dihedral angles and thus the ring's conformation. Anisotropy effects, where the magnetic field is influenced by the electron clouds of nearby functional groups like the carbonyls, can cause shifts in the resonance of nearby protons, offering further clues about the molecule's three-dimensional structure in solution.

Vibrational Spectroscopy (FT-IR) for Probing Functional Group Characteristics and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

Strong absorption peaks in the range of 1700-1780 cm⁻¹ corresponding to the C=O stretching vibrations of the two carbonyl groups in the hydantoin ring.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and cyclohexyl groups.

Absorptions related to C-N bond stretching. The precise position and shape of these peaks could also provide information on intermolecular interactions, such as hydrogen bonding, if the sample were analyzed in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₆N₂O₂ for the target compound). Analysis of the fragmentation pattern, where the molecule breaks apart within the mass spectrometer, would help to confirm the structure. Key fragments could arise from the loss of a methyl group, cleavage of the hydantoin ring, or fragmentation of the cyclohexane ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. It would unambiguously determine the conformation of the cyclohexane ring and the geometry of the spirocyclic system, serving as the ultimate confirmation of the structural assignments made by other spectroscopic methods.

Theoretical and Computational Chemistry Studies of 1,8 Dimethyl 1,3 Diazaspiro 4.5 Decane 2,4 Dione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure and optimized geometry of molecules.

Prediction of Energy Minima Conformations and Conformational Landscapes

A conformational analysis of 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione would involve identifying all possible spatial arrangements of its atoms (conformers) and calculating their relative energies to find the most stable structures (energy minima). This process helps to understand the molecule's flexibility and preferred shapes. For structurally related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations have been used to determine energy minima, revealing that the orientation of substituents on the cyclohexane (B81311) ring significantly impacts stability. researchgate.netmdpi.com However, no such conformational landscape data has been published for the 1,8-dimethyl variant.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. Analysis of the electron density distribution provides insights into the molecule's charge distribution and polarity. While this is a standard computational analysis, specific HOMO-LUMO gap energies and electron density maps for this compound are not available in the reviewed literature.

Determination of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Global reactivity descriptors, such as chemical hardness and electrophilicity, are derived from FMO energies. Local reactivity is often visualized using Molecular Electrostatic Potential (MEP) maps and calculated through Fukui functions. These tools predict the most likely sites for electrophilic and nucleophilic attack on a molecule. researchgate.net An MEP map, for instance, uses a color scale to show regions of positive and negative electrostatic potential, indicating sites prone to interaction with other charged species. No specific MEP maps or Fukui function analyses for this compound have been reported.

Computational Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data, which aids in the identification and structural elucidation of newly synthesized compounds.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. For the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, GIAO-predicted ¹³C NMR chemical shifts were used to assign the correct conformation. researchgate.net A similar study for this compound would be necessary for its full characterization, but such data is currently unavailable.

Mechanistic Studies using Computational Approaches (e.g., Transition State Theory, Reaction Path Analysis)

Computational mechanistic studies are employed to understand the step-by-step process of chemical reactions. Using quantum mechanical calculations, researchers can map out a reaction's potential energy surface. Transition State Theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. The energy of this state is crucial for calculating the activation energy and reaction rates. Reaction Path Analysis , often using methods like the Intrinsic Reaction Coordinate (IRC), follows the trajectory from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. These studies provide deep insights into reaction feasibility, kinetics, and the electronic changes that occur during a chemical transformation.

Advanced Quantum Chemical Topology Analysis

Quantum Chemical Topology analyzes scalar fields related to the electron density to understand chemical bonding and interactions.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. biosynth.com The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). biosynth.com Regions of non-covalent interactions are identified as areas where the reduced density gradient is low at low electron densities. biosynth.com These interactions are then plotted as isosurfaces and colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red) interactions. biosynth.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule's electron density into atomic basins. This partitioning allows for the quantitative analysis of chemical bonds. By locating critical points in the electron density, QTAIM identifies bond paths—lines of maximum electron density linking atomic nuclei. The properties of the electron density at the bond critical point (BCP), such as its magnitude (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to characterize the nature of the chemical bond, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions.

Molecular Dynamics Simulations for Dynamic Conformational Behavior in Different Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying stable and transient shapes the molecule adopts. By performing these simulations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), researchers can understand how the solvent or surrounding medium influences the molecule's structure, flexibility, and interactions.

Due to the absence of specific data for this compound, no specific data tables or detailed research findings can be presented.

Reactivity and Chemical Transformations of 1,8 Dimethyl 1,3 Diazaspiro 4.5 Decane 2,4 Dione

Electrophilic and Nucleophilic Reactivity at the Dione (B5365651) and Nitrogen Centers

The hydantoin (B18101) ring of 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The two carbonyl groups (at C2 and C4) render the adjacent carbon atoms electrophilic, making them targets for nucleophiles. Nucleophilic addition to these carbonyls is a plausible, though not extensively documented, reaction pathway.

The nitrogen atoms of the hydantoin ring exhibit differential reactivity. The N3 nitrogen, situated between two electron-withdrawing carbonyl groups, is more acidic and its lone pair is less available for nucleophilic attack compared to the N1 nitrogen. Consequently, deprotonation and subsequent alkylation or acylation reactions tend to occur preferentially at the N3 position. For N1-monosubstituted hydantoins, direct alkylation at the N1 position is challenging without prior protection of the more reactive N3 position. mdpi.com In the case of this compound, the presence of a methyl group at N1 directs further substitution to the N3 position.

Oxidation and Reduction Pathways of the Spirocyclic System

The oxidation and reduction of the this compound system can be considered for both the hydantoin and the spiro[4.5]decane moieties. The carbonyl groups of the hydantoin ring are susceptible to reduction. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce aldehydes and ketones to alcohols. While LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder agent often used for the selective reduction of aldehydes and ketones. In the context of the dione system in the hydantoin ring, these reagents would be expected to reduce one or both carbonyl groups to hydroxyl groups, leading to the corresponding hydroxy and dihydroxy derivatives.

The spiro[4.5]decane ring, being a saturated carbocycle, is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to ring-opening or functionalization of the cyclohexane (B81311) ring, though specific pathways for this spirocyclic system are not well-documented.

Substitution Reactions at Nitrogen and Carbon Positions of the Hydantoin Moiety

Substitution reactions are a key feature of the chemistry of this compound, primarily occurring at the nitrogen atoms of the hydantoin ring. As mentioned, the N3 position is more activated for substitution due to the influence of the adjacent carbonyl groups. mdpi.com

Substitution at the C5 carbon, the spiro center, is less common as it would require the cleavage of a carbon-carbon bond of the cyclohexane ring. However, modifications at this position are typically introduced during the synthesis of the spirohydantoin itself, for instance, through the Bucherer-Bergs reaction starting from a substituted cyclohexanone.

Ring-Opening and Rearrangement Reactions of the Spiro[4.5]decane Core

Derivatization Strategies for Structural Diversification and Functionalization

The this compound scaffold can be readily derivatized to generate a library of compounds with diverse structures and potential applications. These strategies primarily focus on the functionalization of the hydantoin ring.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common derivatization strategies for hydantoins. Given that the N1 position in the target molecule is already substituted with a methyl group, further alkylation or acylation would occur at the N3 position. These reactions are typically carried out in the presence of a base to deprotonate the N3-H, followed by treatment with an appropriate alkyl or acyl halide. mdpi.com

ReagentProductReaction Type
Alkyl Halide (R-X)N3-alkylated derivativeN-Alkylation
Acyl Halide (RCO-X)N3-acylated derivativeN-Acylation

Carbon-Nitrogen (C-N) Cross-Coupling Reactions at the Hydantoin Ring

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide powerful tools for the formation of C-N bonds and can be applied to the arylation of the hydantoin ring. These reactions typically involve the coupling of an aryl halide with the N-H group of the hydantoin in the presence of a palladium or copper catalyst. For this compound, C-N cross-coupling would occur at the N3 position, leading to N3-aryl derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

ReactionCatalystCoupling PartnerProduct
Buchwald-Hartwig AminationPalladium complexAryl halide/triflateN3-Aryl derivative
Ullmann CondensationCopper saltAryl halideN3-Aryl derivative

Introduction of Complex Substituents at Peripheral Positions

The strategic introduction of complex substituents at the peripheral positions of the this compound scaffold is a key avenue for modulating its physicochemical properties and biological activity. The primary sites for such modifications are the nitrogen atoms of the hydantoin ring (N-3) and the piperidine (B6355638) ring (N-8), as well as the carbon atoms of the piperidine ring. Research in this area has focused on leveraging the inherent reactivity of these positions to attach a variety of functional groups and molecular fragments.

The reactivity of the hydantoin moiety is of particular interest. The nitrogen atom at the 3-position (N-3) is rendered acidic by the two adjacent carbonyl groups, facilitating its deprotonation and subsequent reaction with electrophiles. This has been exploited for the introduction of complex substituents, as demonstrated in studies on analogous 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione systems.

In one such study, the N-3 position was successfully derivatized with arylsulfonyl chlorides. researchgate.net The reaction of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with 4-bromophenylsulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) afforded the corresponding N-sulfonylated product in good yield. This transformation highlights a reliable method for introducing complex aromatic systems onto the hydantoin ring.

A similar approach was employed for the synthesis of 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. researchgate.net The reaction proceeded smoothly under mild conditions, demonstrating the versatility of this method for the introduction of various substituted arylsulfonyl groups at the N-3 position. These examples underscore the utility of the N-3 nitrogen as a handle for introducing complex substituents that can significantly alter the steric and electronic profile of the parent molecule.

While direct evidence for the introduction of complex substituents on the this compound is limited in the reviewed literature, the reactivity patterns observed in closely related analogs provide a strong indication of the synthetic possibilities. The piperidine nitrogen (N-8) is expected to behave as a typical secondary amine and should be amenable to a wide range of functionalization reactions, including N-alkylation and N-acylation, to introduce complex side chains.

The following table summarizes the successful introduction of complex substituents at the N-3 position of the analogous 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold:

Starting MaterialReagentProductReaction ConditionsReference
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione4-bromophenylsulfonyl chloride3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dioneTriethylamine, DMAP, CH2Cl2, Room Temperature researchgate.net
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione4-chlorophenylsulfonyl chloride3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dioneTriethylamine, DMAP, CH2Cl2, Room Temperature researchgate.net

Further research is warranted to explore the full scope of derivatization at the peripheral positions of this compound, including the functionalization of the piperidine ring, which would provide access to a wider range of structurally diverse compounds with potential applications in various fields of chemistry.

Information on "this compound" is Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific databases and publicly available information, no specific data or research findings were identified for the chemical compound This compound .

The performed searches for the synthesis, properties, and applications of this specific molecule did not yield any relevant results. The scientific literature extensively covers related compounds, such as various derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione with different substituents at the 1 and 8 positions. For instance, research is available on "1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione" and other analogues. However, information detailing the specific "1,8-dimethyl" substitution pattern is absent.

Due to the strict focus of the requested article on "this compound" and the lack of any available information on this particular compound, it is not possible to generate the requested article on its advanced applications in material science and organic synthesis. The core outline provided requires detailed, informative, and scientifically accurate content for each section and subsection, which cannot be fulfilled without foundational research data on the specified molecule.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in the public domain.

Future Research Directions and Unexplored Avenues for 1,8 Dimethyl 1,3 Diazaspiro 4.5 Decane 2,4 Dione

Development of Novel and Highly Efficient Synthetic Routes with Atom Economy Considerations

Future synthetic research should prioritize the development of efficient and environmentally benign methods for constructing the 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold. A primary goal is to enhance atom economy, a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. cdn-website.comwordpress.comwikipedia.org

Current multistep methods for similar spirohydantoins, such as those involving the Bucherer-Bergs reaction or Strecker synthesis, often suffer from poor atom economy and generate significant waste. nih.govwikipedia.org Prospective research could explore domino or multicomponent reactions, which combine several transformations into a single synthetic operation, thereby reducing solvent usage, purification steps, and waste generation. nih.gov For instance, a one-pot synthesis starting from 4-methylcyclohexanone, a cyanide source, ammonium (B1175870) carbonate, and a methylamine precursor could be investigated.

Furthermore, the application of novel catalytic systems could dramatically improve efficiency. This includes exploring biocatalysis, organocatalysis, or transition-metal catalysis to achieve higher yields and selectivities under milder conditions. mdpi.com Microwave-assisted and flow chemistry methodologies also present promising avenues for accelerating reaction rates and improving process control and scalability. uniba.it

Table 1: Potential Strategies for High Atom Economy Synthesis

Synthetic StrategyAdvantagesKey Research Focus
Multicomponent Reactions Reduces reaction steps, solvent use, and waste. nih.govDesign of a one-pot reaction sequence.
Advanced Catalysis Increases reaction efficiency and selectivity; enables milder conditions. mdpi.comScreening of organocatalysts, biocatalysts, or transition-metal catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often higher yields.Optimization of microwave parameters (temperature, time, power).
Flow Chemistry Improved safety, scalability, and process control. uniba.itDevelopment of a continuous flow process for key reaction steps.

Comprehensive Mechanistic Investigations of Complex Transformations at the Spiro Center

The spirocyclic core of this compound is a site of significant steric and stereoelectronic complexity. A deep understanding of the reaction mechanisms at this center is crucial for controlling the synthesis and subsequent functionalization of the molecule.

Future investigations could employ a combination of advanced spectroscopic and analytical techniques. For example, in situ NMR spectroscopy could be used to monitor reaction progress and identify transient intermediates. Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C, ¹⁵N), would allow for the precise tracking of bond-forming and bond-breaking events, providing definitive evidence for proposed mechanistic pathways.

Kinetic studies are also essential to determine reaction orders, activation energies, and the influence of catalysts or reaction conditions on the rate of transformation. This empirical data, when coupled with computational modeling, can provide a holistic picture of the reaction landscape. Understanding these mechanisms is not only of fundamental academic interest but is also critical for optimizing existing synthetic routes and designing new, more efficient ones. nih.gov

Exploration of Unconventional Reactivity Patterns and Novel Functionalization Strategies

The hydantoin (B18101) ring within the spirocyclic structure possesses multiple reactive sites, offering a rich playground for chemical modification. rsc.org While N-alkylation is a common transformation, the differential reactivity of the N-1 and N-3 positions warrants further exploration. mdpi.com Future work could focus on developing highly selective methods for functionalizing either nitrogen atom independently, potentially through the use of orthogonal protecting groups or tailored catalytic systems.

Beyond traditional N-functionalization, research into unconventional reactivity patterns could unlock novel chemical space. This includes exploring:

Photochemistry: The use of light to induce transformations, such as E/Z isomerization or cycloadditions, could lead to the synthesis of unique molecular photoswitches or other photoresponsive materials. rsc.orgnih.govacs.org

Electrochemistry: Employing electrical current to drive redox reactions at the hydantoin core or the cyclohexyl ring could provide a green and highly controllable method for functionalization.

C-H Activation: Direct functionalization of the C-H bonds on the cyclohexyl ring would be a highly atom-economical strategy to introduce new substituents and build molecular complexity, bypassing the need for pre-functionalized starting materials.

These advanced strategies would expand the library of accessible derivatives, enabling the fine-tuning of the molecule's properties for various applications.

Advanced Computational Modeling for Precise Structure-Reactivity and Conformational Prediction

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. walshmedicalmedia.combookpi.org For this compound, advanced computational modeling can provide profound insights into its structure, conformational dynamics, and reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's ground-state geometry, predict its spectroscopic signatures (NMR, IR), and map out the energy profiles of potential reaction pathways. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting the feasibility of proposed synthetic transformations. nih.gov

Molecular Dynamics (MD) simulations can offer a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the spirocyclic system and how it interacts with solvents or other molecules. This is particularly relevant for understanding how the molecule might bind to a target or self-assemble into larger structures. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a hybrid approach, treating the electronically active region of the molecule (e.g., the hydantoin ring during a reaction) with high-level quantum mechanics, while the rest of the molecule is treated with more computationally efficient molecular mechanics. csmres.co.uk This allows for the accurate modeling of complex reactions in a condensed phase.

Table 2: Computational Methods and Their Applications

MethodApplicationInsights Gained
DFT Structure optimization, reaction pathway analysis. researchgate.netGeometries, energies, transition states, spectroscopic properties.
MD Conformational sampling, solvent effects. nih.govmdpi.comDynamic behavior, intermolecular interactions, binding modes.
QM/MM Modeling reactions in complex environments. csmres.co.ukAccurate energetics and mechanisms for reactions in solution.

Discovery of Novel Non-Biological Applications in Emerging Fields of Chemical Science

While many hydantoin and spirocyclic compounds are explored for their biological activity, the unique three-dimensional structure of this compound makes it a candidate for applications in materials science and catalysis. ucla.edumostwiedzy.pl

Future research should actively pursue these non-biological avenues:

Asymmetric Catalysis: The inherent chirality of spiro compounds makes them attractive scaffolds for the design of new ligands for asymmetric catalysis. Derivatives of this compound could be synthesized and coordinated to metal centers to create catalysts for stereoselective reactions, which are of high value in the fine chemical and pharmaceutical industries. dntb.gov.uaresearchgate.net

Polymer Science: The dione (B5365651) functionality could be exploited for the synthesis of novel polymers. The compound could potentially act as a monomer in condensation polymerization reactions, leading to new types of polyamides or polyimides with rigid spirocyclic units. These structural features could impart unique thermal and mechanical properties to the resulting materials.

Materials for Optoelectronics: Hydantoin derivatives have been investigated for their photophysical properties and potential use in optoelectronic devices. rsc.orgrsc.org Future work could explore whether functionalized derivatives of this compound exhibit interesting fluorescence, photochromism, or other properties relevant to the development of sensors, molecular switches, or organic light-emitting diodes (OLEDs).

By expanding the scope of inquiry beyond medicinal chemistry, researchers can unlock the full potential of this intriguing spirocyclic scaffold.

Q & A

Q. What are the common synthetic routes for 1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione?

The synthesis typically involves spirocyclization of diamines with ketones or esters. For example, tert-butyl carbamate intermediates can be deprotected under acidic conditions (e.g., HCl in dioxane) to yield the diazaspiro core. Condensation reactions with methylating agents at positions 1 and 8 are critical for introducing the methyl groups. Purification often employs column chromatography with dichloromethane/methanol gradients. Analytical validation via NMR and LC-MS is essential due to the lack of commercial analytical data .

Q. How should researchers confirm the purity and identity of this compound?

Since commercial suppliers like Sigma-Aldrich do not provide analytical data, researchers must use:

  • Nuclear Magnetic Resonance (NMR) : Confirm spirocyclic structure via characteristic splitting patterns (e.g., methyl group signals at δ 1.2–1.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns.
  • Mass Spectrometry (MS) : Verify molecular weight (182.224 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD integrates reaction path searches with experimental feedback to reduce trial-and-error approaches. AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics and thermodynamics, enabling rapid parameter optimization (e.g., temperature, stoichiometry) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on diazaspiro derivatives?

  • Substituent Variation : Replace methyl groups with fluorophenyl or sulfonamide moieties to modulate biological activity (e.g., anticonvulsant properties).
  • Bioisosteric Replacement : Test spiro ring analogs (e.g., 1,6-dioxa-3-azaspiro[4.5]decane) to assess conformational flexibility.
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities for target proteins (e.g., GABA receptors) .

Q. How can factorial design improve yield in diazaspiro compound synthesis?

A 2<sup>k</sup> factorial design evaluates factors like:

  • Temperature (60°C vs. 80°C)
  • Catalyst loading (5 mol% vs. 10 mol%)
  • Reaction time (12 h vs. 24 h)
    Response surface methodology (RSM) identifies optimal conditions while minimizing experiments. For example, a study on TiO2-catalyzed reactions reduced trials by 40% using this approach .

Q. What separation techniques are recommended for isolating reactive intermediates?

  • Membrane Technologies : Nanofiltration removes unreacted starting materials while retaining high-molecular-weight intermediates.
  • Crystallization : Use solvent mixtures (e.g., ethanol/water) to isolate spirocyclic cores.
  • Flash Chromatography : Employ silica gel with gradient elution for high-purity fractions .

Q. How should researchers handle air-sensitive intermediates during synthesis?

  • Schlenk Line Techniques : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Cold Traps : Condense volatile byproducts at -78°C (dry ice/acetone).
  • Glovebox Storage : Store hygroscopic intermediates in anhydrous conditions .

Methodological Notes

  • Contradictions in Data : notes commercial suppliers lack analytical data, emphasizing the need for independent validation.
  • Emerging Tools : AI-driven "smart laboratories" (per ) are revolutionizing high-throughput screening for diazaspiro derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.